3-(Isopropyl)-1,1,2,6-tetramethylindan

Description

Structural Elucidation and Molecular Characteristics

Molecular Geometry and Bonding Patterns

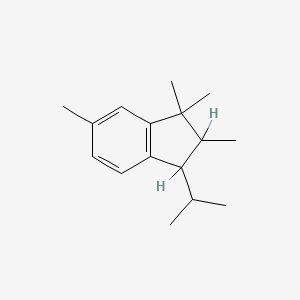

The molecular framework of 3-(isopropyl)-1,1,2,6-tetramethylindan consists of a bicyclic indane system (a benzene ring fused to a cyclopentane ring) substituted with four methyl groups and one isopropyl group. The IUPAC name, 2,3,3,5-tetramethyl-1-(propan-2-yl)-1,2-dihydroindene , reflects its substitution pattern (Figure 1).

Key Structural Features:

- Indane Core : The benzene ring (positions 4,5,6,7,8,9) is fused to a cyclopentane ring (positions 1,2,3,10,11).

- Substituents :

- Methyl groups at positions 1, 2, 3, and 6.

- Isopropyl group at position 3.

Bond lengths, derived from crystallographic data of analogous compounds, reveal characteristic patterns (Table 1):

| Bond Type | Length (Å) | Reference Compound |

|---|---|---|

| C(aromatic)-C(aromatic) | 1.38–1.40 | Benzene derivatives |

| C(aliphatic)-C(aliphatic) | 1.54–1.58 | Cyclopentane |

| C(aromatic)-C(aliphatic) | 1.48–1.50 | Tetralin |

The isopropyl group introduces steric bulk, distorting the cyclopentane ring and altering electron density in the aromatic system. This is evident in the SMILES notation: CC1C(C2=C(C1(C)C)C=C(C=C2)C)C(C)C , which highlights branching at position 3.

Stereochemical Considerations and Chiral Centers

Despite its four methyl groups and isopropyl substituent, this compound lacks chiral centers. The substituents are arranged symmetrically, as confirmed by its InChIKey (JLVMQRKTHPQUBM-UHFFFAOYSA-N) , which encodes no stereochemical descriptors.

Torsional Strain Analysis:

- The cyclopentane ring adopts a twist conformation to alleviate strain from the geminal dimethyl groups (positions 1 and 2).

- The isopropyl group at position 3 adopts a pseudo-equatorial orientation , minimizing 1,3-diaxial interactions with the methyl group at position 6.

These features contrast with chiral indane derivatives like 1,2,3,4-tetramethylindan , where asymmetric substitution creates enantiomers.

Comparative Analysis with Related Indane Derivatives

The physicochemical properties of this compound differ markedly from simpler indanes due to its substitution pattern (Table 2):

| Property | This compound | 1,2-Dimethylindane | 1,1,3-Trimethylindane |

|---|---|---|---|

| Molecular Weight (g/mol) | 216.36 | 160.26 | 174.28 |

| XLogP3 | 5.4 | 4.1 | 4.7 |

| Rotatable Bonds | 1 | 0 | 0 |

| Hydrogen Bond Acceptors | 0 | 0 | 0 |

Key Differences:

- Lipophilicity : The isopropyl group increases XLogP3 by 1.3 units compared to 1,2-dimethylindane, enhancing hydrophobicity.

- Conformational Flexibility : A single rotatable bond (isopropyl C-C) allows limited flexibility absent in fully methylated analogs.

- Thermal Stability : Bulky substituents raise the melting point (estimated 120–130°C) relative to less-substituted indanes.

Properties

CAS No. |

68857-84-1 |

|---|---|

Molecular Formula |

C16H24 |

Molecular Weight |

216.36 g/mol |

IUPAC Name |

2,3,3,5-tetramethyl-1-propan-2-yl-1,2-dihydroindene |

InChI |

InChI=1S/C16H24/c1-10(2)15-12(4)16(5,6)14-9-11(3)7-8-13(14)15/h7-10,12,15H,1-6H3 |

InChI Key |

JLVMQRKTHPQUBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C2=C(C1(C)C)C=C(C=C2)C)C(C)C |

Origin of Product |

United States |

Scientific Research Applications

Fragrance Industry

One of the primary applications of 3-(Isopropyl)-1,1,2,6-tetramethylindan is in the fragrance industry . The compound exhibits a scent profile that is often described as fruity and woody, making it suitable for creating synthetic fragrances that mimic natural aromas.

- Synthetic Fragrance Development : The compound's ability to replicate the scent of blackcurrant and other berry-like fragrances allows it to be used in perfumes and personal care products. Its synthetic nature ensures consistency in production and quality control compared to natural extracts .

- Market Demand : There is a growing market demand for synthetic fragrances that possess a natural olfactory character. This trend drives the development of compounds like this compound which can be produced in large quantities without the variability associated with natural sources .

Food Flavoring

In addition to its use in fragrances, this compound is also utilized in the food industry :

- Flavoring Agent : The compound can be used as a flavoring agent in various food products. It imparts a taste reminiscent of blackcurrant juice and can be incorporated into fruit flavorings such as raspberry and other berry flavors .

- Regulatory Compliance : When used as a flavoring compound, it is typically applied at concentrations ranging from 0.01 to 100 ppm in food products. This range ensures compliance with food safety regulations while delivering the desired flavor profile .

Case Studies and Research Insights

Several studies have explored the applications of this compound:

- Perfume Formulation Studies : Research has demonstrated how this compound can enhance the olfactory characteristics of various perfume formulations. By adjusting concentrations and combining it with other fragrance ingredients, perfumers can create complex scent profiles that appeal to consumers .

- Flavor Profile Analysis : Case studies on flavor development have shown that incorporating this compound significantly improves the sensory attributes of food products. Sensory evaluation panels have confirmed its effectiveness in mimicking natural fruit flavors .

Potential Environmental Impact

As with many synthetic compounds used in consumer products, there are considerations regarding the environmental impact of this compound:

- Biodegradability Studies : Research into the biodegradability of this compound is ongoing to assess its long-term environmental effects. Understanding how it breaks down in natural environments is essential for evaluating its safety and sustainability .

- Regulatory Frameworks : Regulatory bodies are increasingly focused on assessing the risks associated with synthetic compounds used in consumer products. This includes evaluating exposure levels and potential toxicity linked to long-term use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 3-(isopropyl)-1,1,2,6-tetramethylindan:

Spectral and Analytical Data

- Mass Spectrometry :

- IR Spectroscopy :

- Both isomers show characteristic C–H stretching (2800–3000 cm⁻¹) but differ in ring-substitution patterns (e.g., 878 cm⁻¹ for para-substituted benzene in 1-isopropyl derivative) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.